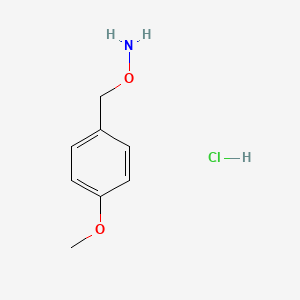

O-(4-Methoxybenzyl)hydroxylamine hydrochloride

Übersicht

Beschreibung

O-(4-Methoxybenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C8H12ClNO2. It is commonly used as an intermediate in pharmaceutical and chemical research. The compound is known for its stability and reactivity, making it a valuable reagent in various synthetic processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Methoxybenzyl)hydroxylamine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction conditions usually include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Analyse Chemischer Reaktionen

Oxime Formation with Carbonyl Compounds

O-(4-Methoxybenzyl)hydroxylamine hydrochloride reacts with aldehydes and ketones to form stable oximes via nucleophilic attack. This reaction is pivotal in protecting carbonyl groups and synthesizing bioactive molecules.

Mechanism :

-

Nucleophilic Attack : The hydroxylamine’s nitrogen attacks the electrophilic carbonyl carbon.

-

Proton Transfer : A proton shifts from the hydroxylamine to the carbonyl oxygen, forming an imine intermediate.

-

Tautomerization : The intermediate tautomerizes to yield the oxime product .

Reaction Conditions :

-

Typically conducted in polar aprotic solvents (e.g., DMF, THF) at 20–50°C.

-

Yields exceed 80% for aromatic aldehydes (e.g., 4-nitrobenzaldehyde) .

Example :

| Carbonyl Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Bromobenzaldehyde | 4-Bromo-benzaldoxime | 87 | THF, 25°C, 24h |

| 4-Nitrobenzaldehyde | 4-Nitro-benzaldoxime | 88 | DMF, 50°C, 20h |

Coupling Reactions

The compound serves as a nucleophile in peptide and heterocycle synthesis:

-

Example : Coupling with carboxylic acids to form hydroxamic acids, used in protease inhibitor development .

Reactivity with Biological Targets

While primarily a synthetic reagent, this compound exhibits moderate inhibition of heme-containing enzymes:

| Enzyme | IC₅₀ (μM) | Selectivity vs. IDO1 |

|---|---|---|

| CYP3A4 | 7.2–15 | 22–48 fold less |

| Catalase | >100 | No inhibition |

This selectivity suggests preferential binding to IDO1’s heme pocket, though off-target effects necessitate caution .

Stability and Kinetic Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Identification

Chemical Identifiers:

- CAS Number: 876-33-5

- IUPAC Name: O-[(4-methoxyphenyl)methyl]hydroxylamine

- PubChem CID: 120426

This compound is characterized by its hydroxylamine functional group, which plays a crucial role in its reactivity and applications.

Pharmaceutical Applications

O-(4-Methoxybenzyl)hydroxylamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic reactions makes it valuable in drug development.

Case Studies in Drug Development

-

Indoleamine 2,3-Dioxygenase Inhibition:

- Research has indicated that derivatives of hydroxylamines, including O-benzylhydroxylamine, exhibit potent inhibition of indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer therapy. The structure-activity relationship studies revealed that modifications to the aromatic ring can enhance inhibitory potency, making these compounds promising candidates for further development .

- Synthesis of Benzyl Esters:

Chemical Research Applications

In addition to pharmaceutical applications, this compound is employed in various chemical research contexts.

Synthetic Applications

- C–C Amination Reactions:

- Hydroxylamine-Mediated Transformations:

Table 1: Summary of Applications

Wirkmechanismus

The mechanism of action of O-(4-Methoxybenzyl)hydroxylamine hydrochloride involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that facilitate the formation of desired products. Its molecular targets include enzymes and other biomolecules, where it can act as an inhibitor or activator, depending on the context .

Vergleich Mit ähnlichen Verbindungen

- O-(4-Methoxybenzyl)hydroxylamine

- O-(Carboxymethyl)hydroxylamine

- O-(4-Methoxyphenyl)hydroxylamine

Comparison: O-(4-Methoxybenzyl)hydroxylamine hydrochloride is unique due to its specific reactivity and stability. Compared to O-(4-Methoxybenzyl)hydroxylamine, the hydrochloride form is more stable and easier to handle. O-(Carboxymethyl)hydroxylamine and O-(4-Methoxyphenyl)hydroxylamine have different functional groups, leading to variations in their reactivity and applications .

Biologische Aktivität

O-(4-Methoxybenzyl)hydroxylamine hydrochloride (CAS No. 876-33-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a precursor in pharmaceutical synthesis. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : C₈H₁₁ClN₁O₂

- Molecular Weight : 153.18 g/mol

- Appearance : White solid

- Purity : 98% .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes, notably indoleamine 2,3-dioxygenase (IDO1). IDO1 is a critical enzyme involved in the catabolism of tryptophan and is implicated in immune regulation and tumor progression.

Inhibition of IDO1

Research indicates that derivatives of hydroxylamines, including O-(4-Methoxybenzyl)hydroxylamine, can act as potent inhibitors of IDO1. The structural modifications in these compounds have been shown to enhance their inhibitory potency significantly. For instance, halogen substitutions on the aromatic ring have been found to improve the binding affinity and efficacy against IDO1, demonstrating nanomolar-level potency .

Antitumor Activity

This compound has shown potential as an antitumor agent. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. Notably, compounds with similar structural motifs have been reported to exhibit IC₅₀ values in the low micromolar range against several cancer types .

Antioxidant Properties

The compound also exhibits antioxidant activity, which contributes to its potential therapeutic applications. Antioxidants play a crucial role in mitigating oxidative stress, a factor involved in numerous diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on IDO1 Inhibition : A study highlighted that O-benzylhydroxylamine derivatives could inhibit IDO1 effectively, with modifications leading to increased potency. The most effective derivatives demonstrated significant cellular activity with minimal toxicity .

- Antiproliferative Activity : A series of benzimidazole carboxamides bearing methoxy substituents were tested for antiproliferative effects against various cancer cell lines. Compounds similar to O-(4-Methoxybenzyl)hydroxylamine showed promising results, indicating potential for further development .

- Antioxidative Studies : Research indicated that certain hydroxylamine derivatives exhibited strong antioxidative properties compared to standard antioxidants like BHT (butylated hydroxytoluene), suggesting a dual mechanism where they combat oxidative stress while also inhibiting tumor growth .

Table 1: Biological Activity Summary of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| IDO1 Inhibition | Potent sub-micromolar inhibitor | |

| Antiproliferative | IC₅₀ values in low micromolar range | |

| Antioxidant Activity | Superior to BHT in certain assays |

Table 2: Structure-Activity Relationship (SAR) Insights

Eigenschaften

IUPAC Name |

O-[(4-methoxyphenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-10-8-4-2-7(3-5-8)6-11-9;/h2-5H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEZQYZJFCIQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236504 | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-33-5 | |

| Record name | Hydroxylamine, O-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is O-(4-Methoxybenzyl)hydroxylamine hydrochloride (4-MOBHA·HCl) chosen as a derivatizing agent for monosaccharide analysis?

A1: Monosaccharides, due to their high hydrophilicity and poor ionization efficiency, pose challenges for sensitive and accurate analysis by LC-MS/MS. 4-MOBHA·HCl is chosen because it exhibits superior derivatization efficiency for monosaccharides compared to other tested hydroxylamine analogues []. This derivatization process enhances the detection sensitivity and chromatographic separation of monosaccharides, ultimately leading to more reliable and accurate analysis.

Q2: How does 4-MOBHA·HCl improve the detection of monosaccharides in complex biological samples?

A2: The study utilized a paired derivatization approach with 4-MOBHA·HCl and its deuterium-labeled counterpart (d3-4-MOBHA·HCl). This approach allows for simultaneous quantification of multiple monosaccharides in complex matrices like herbal polysaccharides, cell lines, and fecal samples []. The deuterium-labeled reagent serves as an internal standard, improving the accuracy and precision of quantification by accounting for variations during sample preparation and analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.